molecular formula C24H24N2O5 B1265270 Methyl 2-[(tert-butoxycarbonyl)amino]-3-(2-phenoxy-6-quinolinyl)-2-propenoate

Methyl 2-[(tert-butoxycarbonyl)amino]-3-(2-phenoxy-6-quinolinyl)-2-propenoate

Cat. No. B1265270
M. Wt: 420.5 g/mol
InChI Key: NQLPKBXBGUTNSE-HMMYKYKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(tert-butoxycarbonyl)amino]-3-(2-phenoxy-6-quinolyl)acrylate is a member of quinolines, a carbamate ester, a methyl ester and an aromatic ether. It derives from a tert-butanol and a 2-aminoacrylic acid.

Scientific Research Applications

Synthesis and Transformations

Methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate, a related compound, was synthesized from glycine methyl ester hydrochloride. This synthesis involves acid-catalyzed reactions with various amines, leading to substitution products, and treatment with nucleophiles, yielding fused pyridones, pyrimidones, and pyranones (Baš et al., 2001).

Enantioselective Synthesis

A study conducted by Martelli, Orena, and Rinaldi (2011) reported the synthesis of 3-Substituted (Z)-2-(bromomethyl)propenoates, which reacted with specific amines in the presence of quinidine, leading to the formation of enantiomerically pure aza-Morita–Baylis–Hillman adducts, demonstrating the potential for enantioselective synthesis of related compounds (Martelli, Orena, & Rinaldi, 2011).

Zinc Complexes and Spin Interaction

Orio et al. (2010) explored the synthesis of zinc complexes with Schiff and Mannich bases, related to the tert-butoxycarbonyl group. These complexes demonstrated interesting properties like spin interaction and electron paramagnetic resonance, showing potential for application in material science and catalysis (Orio et al., 2010).

Microsporin B Synthesis

The synthesis of unusual amino acid residues, key fragments of microsporin B, was achieved, highlighting the compound's role in peptide synthesis and drug discovery (Swaroop et al., 2014).

Electrochemical Oxidation Studies

Research by Richards and Evans (1977) on the oxidation of similar compounds in acetonitrile using carbon electrodes contributes to the understanding of electrochemical processes, which is significant in developing new synthetic methods and understanding redox reactions in organic compounds (Richards & Evans, 1977).

Catalysis in Asymmetric Hydrogenation

A study by Imamoto et al. (2012) presented the preparation of rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups for use in rhodium-catalyzed asymmetric hydrogenation, indicating potential applications in enantioselective catalysis (Imamoto et al., 2012).

Synthesis of Natural Product Biotin

Research by Qin et al. (2014) on the synthesis of (R)-methyl 2-((tert-butoxycarbonyl) amino)-3-((tert-butyldimethylsilyl) thio) propanoate, a key intermediate in natural product Biotin synthesis, underscores the relevance in biosynthesis and pharmaceutical applications (Qin et al., 2014).

Structure and Peptide Conformation

Jankowska et al. (2002) explored the crystal structure of related compounds to examine their role in determining peptide conformation, which is crucial in drug design and protein engineering (Jankowska et al., 2002).

Enantiomeric Synthesis in Pharmaceutical Ingredients

A study by Boaz et al. (2005) highlighted the synthesis of enantiomers of 2-naphthylalanine derivatives, demonstrating the compound's significance in the efficient preparation of chiral pharmaceutical ingredients (Boaz et al., 2005).

properties

Product Name

Methyl 2-[(tert-butoxycarbonyl)amino]-3-(2-phenoxy-6-quinolinyl)-2-propenoate

Molecular Formula

C24H24N2O5

Molecular Weight

420.5 g/mol

IUPAC Name

methyl (E)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-phenoxyquinolin-6-yl)prop-2-enoate

InChI

InChI=1S/C24H24N2O5/c1-24(2,3)31-23(28)26-20(22(27)29-4)15-16-10-12-19-17(14-16)11-13-21(25-19)30-18-8-6-5-7-9-18/h5-15H,1-4H3,(H,26,28)/b20-15+

InChI Key

NQLPKBXBGUTNSE-HMMYKYKNSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N/C(=C/C1=CC2=C(C=C1)N=C(C=C2)OC3=CC=CC=C3)/C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(=CC1=CC2=C(C=C1)N=C(C=C2)OC3=CC=CC=C3)C(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-[(tert-butoxycarbonyl)amino]-3-(2-phenoxy-6-quinolinyl)-2-propenoate
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Methyl 2-[(tert-butoxycarbonyl)amino]-3-(2-phenoxy-6-quinolinyl)-2-propenoate
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Methyl 2-[(tert-butoxycarbonyl)amino]-3-(2-phenoxy-6-quinolinyl)-2-propenoate
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Methyl 2-[(tert-butoxycarbonyl)amino]-3-(2-phenoxy-6-quinolinyl)-2-propenoate
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Methyl 2-[(tert-butoxycarbonyl)amino]-3-(2-phenoxy-6-quinolinyl)-2-propenoate
Reactant of Route 6
Methyl 2-[(tert-butoxycarbonyl)amino]-3-(2-phenoxy-6-quinolinyl)-2-propenoate

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